![molecular formula C12H18N4O2 B3001409 N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2200773-48-2](/img/structure/B3001409.png)
N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide
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Overview
Description
N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide (EMPP) is a chemical compound that has gained attention in scientific research for its potential use in various biological applications.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide depends on its specific application. In the case of its use as a fluorescent probe, N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide binds to metal ions such as copper and zinc, resulting in a change in fluorescence intensity. As an enzyme inhibitor, N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide binds to the active site of the enzyme, preventing its activity. In the case of its potential use as a therapeutic agent, N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide may act on specific receptors in the brain, leading to changes in neurotransmitter activity.
Biochemical and Physiological Effects
N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects, depending on its application. As a fluorescent probe, N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to selectively detect copper and zinc ions in biological samples. As an enzyme inhibitor, N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to inhibit the activity of enzymes involved in cancer and inflammation. In the case of its potential use as a therapeutic agent, N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in various biological applications.
Future Directions
For N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide research include further studies on its potential use as a therapeutic agent for neurological disorders, as well as its potential use in other biological applications such as imaging and sensing. Additionally, further studies are needed to determine the safety and efficacy of N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide in various animal models and in human clinical trials.
Conclusion
In conclusion, N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained attention in scientific research for its potential use in various biological applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the safety and efficacy of N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide in various biological applications.
Synthesis Methods
N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide can be synthesized through a multistep process involving the reaction of 1-methylpyrazole-4-carboxylic acid with ethyl chloroformate, followed by the addition of prop-2-enoyl chloride and then ammonia. The resulting product is then purified through recrystallization to obtain N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide in its pure form.
Scientific Research Applications
N-Ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has been studied for its potential use in various biological applications, including as a fluorescent probe for detecting metal ions, as a potential inhibitor of enzymes involved in cancer and inflammation, and as a potential therapeutic agent for neurological disorders.
properties
IUPAC Name |
N-ethyl-N-(1-methylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-11(17)13-7-6-12(18)16(5-2)10-8-14-15(3)9-10/h4,8-9H,1,5-7H2,2-3H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEASGQWPWASTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN(N=C1)C)C(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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